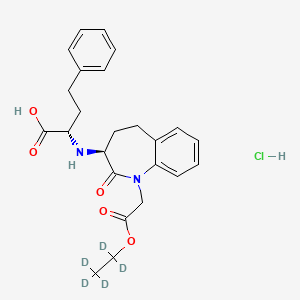
Lumisterol-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lumisterol-d5 is a deuterated form of lumisterol, a compound derived from the photochemical transformation of 7-dehydrocholesterol. Lumisterol is one of the metabolites of vitamin D3 and is known for its role in various biological processes, including its antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Lumisterol-d5 can be synthesized through the photochemical isomerization of 7-dehydrocholesterol-d5. This process involves the exposure of 7-dehydrocholesterol-d5 to ultraviolet B (UVB) radiation, which induces the formation of this compound. The reaction conditions typically include controlled UVB exposure and subsequent purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-intensity UVB lamps and automated purification systems to ensure consistent and high-yield production. The scalability of this method allows for the efficient production of this compound for various applications .
Chemical Reactions Analysis
Types of Reactions
Lumisterol-d5 undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can modify the structure of this compound, potentially altering its biological properties.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from the reactions of this compound include hydroxylumisterols and other derivatives with modified functional groups. These products have been studied for their potential biological activities and applications .
Scientific Research Applications
Mechanism of Action
The mechanism of action of lumisterol-d5 involves its interaction with various molecular targets and pathways. This compound and its hydroxylated derivatives have been shown to act as inverse agonists of retinoic acid receptor-related orphan receptors (RORs) and interact with the non-genomic pocket of the vitamin D receptor (VDR). These interactions lead to the modulation of gene expression and the activation of antioxidant responses, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness of this compound
This compound is unique due to its deuterated nature, which enhances its stability and allows for more precise studies in research applications. Additionally, its specific interactions with RORs and VDR distinguish it from other vitamin D metabolites, highlighting its potential for targeted therapeutic applications .
Properties
Molecular Formula |
C28H44O |
|---|---|
Molecular Weight |
401.7 g/mol |
IUPAC Name |
(3S,9R,10S,13R,14R,17R)-2,2,3,4,4-pentadeuterio-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-1,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C28H44O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-10,18-20,22,24-26,29H,11-17H2,1-6H3/b8-7+/t19-,20+,22-,24+,25-,26+,27+,28+/m0/s1/i13D2,17D2,22D |
InChI Key |
DNVPQKQSNYMLRS-HSNNVTMQSA-N |
Isomeric SMILES |
[2H][C@@]1(C(C[C@]2([C@@H]3CC[C@]4([C@H](C3=CC=C2C1([2H])[2H])CC[C@@H]4[C@H](C)/C=C/[C@H](C)C(C)C)C)C)([2H])[2H])O |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7,9,11,20,22,24-Hexahydroxy-16-(hydroxymethyl)-13-methyloctacyclo[13.11.1.12,10.03,8.04,25.019,27.021,26.014,28]octacosa-1(27),2(28),3,6,8,10,12,14,16,19,21,23,25-tridecaene-5,18-dione](/img/structure/B15144028.png)


![7-Indolizinecarboxamide, N-[(1,2-dihydro-4-methoxy-6-methyl-2-oxo-3-pyridinyl)methyl]-6-methyl-1-(6-methyl-3-pyridazinyl)-5-[(1S)-1-[4-(2,2,2-trifluoroethyl)-1-piperazinyl]ethyl]-](/img/structure/B15144053.png)









